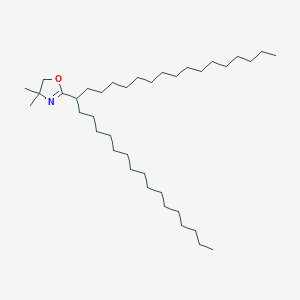
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group, and a triazine ring substituted with two methylphenyl groups. The combination of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 4-methoxybenzylamine and a suitable aldehyde or ketone.
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving a dicarbonyl compound and a nitrogen source such as hydrazine or an amine.
Coupling of the Rings: The piperidine and triazine rings are coupled through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or triazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-1,2,4-triazine: Similar structure but lacks the piperidine ring.
5,6-Bis(4-methylphenyl)-1,2,4-triazine: Similar structure but lacks the piperidine and methoxy groups.
Uniqueness
3-(4-Methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine is unique due to the presence of both the piperidine and triazine rings, along with the methoxy and methylphenyl substituents. This combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88300-35-0 |
|---|---|
Molekularformel |
C23H26N4O |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
3-(4-methoxypiperidin-1-yl)-5,6-bis(4-methylphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C23H26N4O/c1-16-4-8-18(9-5-16)21-22(19-10-6-17(2)7-11-19)25-26-23(24-21)27-14-12-20(28-3)13-15-27/h4-11,20H,12-15H2,1-3H3 |
InChI-Schlüssel |
SCLPPTZSNPAHDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(CC3)OC)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



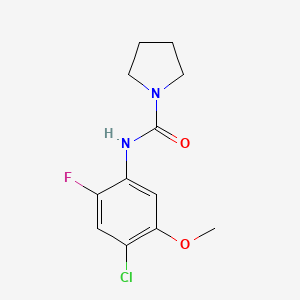
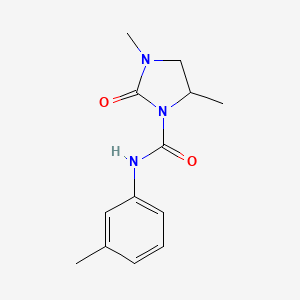

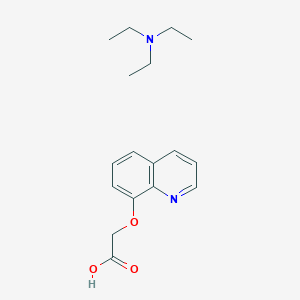

![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)

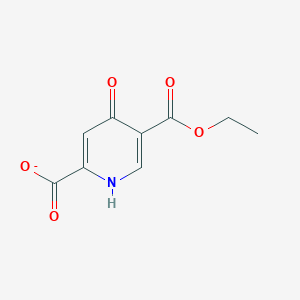

![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
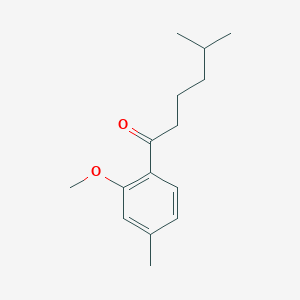
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)
